N-(3-acetylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
Description
N-(3-Acetylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a ureido linkage to an m-tolyl group and a 3-acetylphenyl substituent. Its structure combines a thiazole core (known for diverse bioactivity) with a substituted acetamide tail, making it a candidate for targeting enzymes like monoamine oxidases (MAOs), ureases, or kinases such as EGFR .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-13-5-3-7-16(9-13)23-20(28)25-21-24-18(12-29-21)11-19(27)22-17-8-4-6-15(10-17)14(2)26/h3-10,12H,11H2,1-2H3,(H,22,27)(H2,23,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRIWBDTIIIEQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, supported by relevant research findings and case studies.
Structural Characteristics
The compound has the molecular formula , featuring a thiazole ring, an acetamide group, and a substituted phenyl moiety. The presence of functional groups such as urea and acetyl enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : Achieved through cyclization of appropriate precursors.
- Ureido Group Formation : Involves reacting an amine with an isocyanate.
- Final Coupling : Coupling the thiazole ring with the ureido group under controlled conditions.
Antitumor Properties
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing thiazole and urea groups have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that thiazole-containing compounds could effectively target cancer-related pathways, leading to reduced tumor growth in preclinical models.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Similar thiazole derivatives have been reported to possess activity against a range of bacterial and fungal pathogens. A comparative analysis revealed that modifications in the structure could enhance antimicrobial efficacy, making this compound a candidate for further development in treating infectious diseases .
Case Studies
- Anticancer Activity : A study focused on the anticancer properties of thiazole derivatives highlighted that this compound exhibited cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent activity .
- Molecular Docking Studies : Molecular docking simulations have shown that this compound can effectively bind to key proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor), suggesting a mechanism through which it may exert its antitumor effects .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | C₂₁H₂₀N₄O₃S | Contains an acetyl group enhancing reactivity |
| N-(4-Acetylphenyl)-acetamide | C₁₀H₁₁NO₂ | Simpler structure with less biological activity |
| 5-Methyl-thiazole derivatives | Various | Often exhibit enhanced biological activity due to additional methylation |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Variations
The compound belongs to a broader class of thiazole-acetamide derivatives. Key structural analogs include:
*Assumed based on structural analysis.
Key Observations :
- Substituent Position : The meta (m-tolyl) vs. para (p-tolyl) substitution in the ureido group significantly impacts target selectivity. For instance, para-substituted analogs (e.g., 4a in ) show stronger MAO inhibition, while meta-substituted derivatives (e.g., 107b in ) exhibit antimicrobial activity.
Enzyme Inhibition
- MAO Inhibition : Derivatives like 4a-4c (IC₅₀: <1 µM) inhibit MAO-A/B due to the thiazole ring’s electron-rich nature and the cyclopentyl spacer . The target compound’s ureido-thiazole core may mimic this activity but requires empirical validation.
- Urease Inhibition : Thioxothiazolidinyl-acetamides (e.g., 2-(3-benzyl-4-oxo-2-thioxothiazolidin-5-yl)-N-cyclopentylacetamide) show moderate urease inhibition (IC₅₀: 18–45 µM) . The target compound’s ureido group could enhance binding to urease’s active site, though this remains untested.
Antimicrobial Activity
- Compound 107b (N-(4-methylthiazol-2-yl)-2-m-tolylacetamide) inhibits bacterial growth (MIC: 6.25 µg/mL) . The target compound’s m-tolyl ureido group may offer similar or improved activity due to increased hydrogen-bonding capacity.
EGFR Inhibition
Q & A
Q. What are the optimal synthetic routes for N-(3-acetylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves sequential steps:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones (e.g., chloroacetone) under reflux in solvents like ethanol or THF .
- Ureido group introduction : Reaction of isocyanates (e.g., m-tolyl isocyanate) with amine-functionalized intermediates in anhydrous DMF at 0–5°C to avoid side reactions .
- Acetamide coupling : Acylation using acetyl chloride in the presence of triethylamine as a base .
- Optimization : Critical parameters include temperature control (±2°C), solvent polarity (e.g., DMF for polar intermediates), and reaction time (monitored via TLC/HPLC). Yield improvements (≥70%) are achieved by iterative adjustments to stoichiometry and catalyst loading (e.g., 1.2 equivalents of isocyanate) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies protons and carbons in the thiazole (δ 7.2–7.8 ppm), acetamide (δ 2.1 ppm), and ureido (δ 8.3 ppm) groups. 2D NMR (e.g., HSQC) resolves overlapping signals .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (e.g., m/z 439.12 for C₂₁H₂₁N₄O₃S) with <2 ppm error .
- HPLC : Purity ≥95% is validated using a C18 column (acetonitrile/water gradient, 1.0 mL/min) .
Q. What solubility and stability challenges arise during formulation for biological assays?
- Methodological Answer :
- Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO stock solutions (10 mM). For in vitro assays, dilute in PBS with 0.1% Tween-80 to avoid precipitation .
- Stability : Hydrolysis of the acetamide bond occurs at pH >8.0. Stability is assessed via HPLC at 25°C/37°C over 72 hours; degradation <10% in pH 7.4 buffers confirms suitability for cell-based studies .
Q. How is preliminary biological activity screened?
- Methodological Answer :
- In vitro assays :
- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination; 48-hour exposure) .
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Target engagement : Fluorescence polarization assays for kinase inhibition (e.g., EGFR or CDK2) .
Advanced Research Questions
Q. How are conflicting bioactivity data resolved between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability (IV vs. oral administration in rodents) using LC-MS/MS. Low bioavailability (<20%) may explain in vitro-in vivo discrepancies .
- Metabolite identification : Incubate with liver microsomes (human/rat) to detect CYP450-mediated oxidation of the m-tolyl group, which may reduce efficacy .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Proteomics : SILAC-based quantification to identify downregulated kinases (e.g., EGFR) in treated vs. untreated cells .
- CRISPR-Cas9 knockout : Validate target specificity by comparing IC₅₀ in wild-type vs. EGFR-knockout cell lines .
- Molecular docking : AutoDock Vina simulations to predict binding affinity (ΔG ≤ -8.0 kcal/mol) to EGFR’s ATP-binding pocket .
Q. How is structure-activity relationship (SAR) analyzed for lead optimization?
- Methodological Answer :
- SAR Table :
| Modification Site | Activity Change (IC₅₀) | Key Insight |
|---|---|---|
| m-Tolyl → p-Chlorophenyl | IC₅₀ ↓ 40% | Electron-withdrawing groups enhance EGFR binding |
| Thiazole → Oxazole | Activity lost | Sulfur in thiazole critical for π-π stacking |
| Acetamide → Propionamide | IC₅₀ unchanged | Minor steric effects tolerated |
- Rational Design : Introduce fluorine at the acetylphenyl para-position to improve metabolic stability without altering logP .
Q. What crystallographic techniques elucidate target-compound interactions?
- Methodological Answer :
- Co-crystallization : Soak EGFR kinase domain (PDB: 1M17) with 10 mM compound in 20% PEG 3350. Diffraction data collected at 2.0 Å resolution reveals hydrogen bonds between ureido NH and Met793 .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to explain preferential binding to hydrophobic pockets .
Q. How is metabolic stability assessed for preclinical development?
- Methodological Answer :
- In vitro assays :
- Microsomal stability : Incubate with NADPH-fortified liver microsomes; quantify parent compound loss over 60 minutes (t₁/₂ >30 min preferred) .
- CYP inhibition : Screen against CYP3A4/2D6 (IC₅₀ >10 µM acceptable) .
- In silico tools : Use ADMET Predictor™ to estimate clearance rates and prioritize analogs with lower hepatic extraction ratios .
Data Contradiction Analysis
Q. How are inconsistent cytotoxicity results across cell lines interpreted?
- Methodological Answer :
- Genomic profiling : Compare EGFR expression levels (qPCR/Western blot) in sensitive (e.g., A431) vs. resistant (e.g., HT-29) lines .
- Rescue experiments : Overexpress EGFR in resistant cells; restored sensitivity confirms target dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
